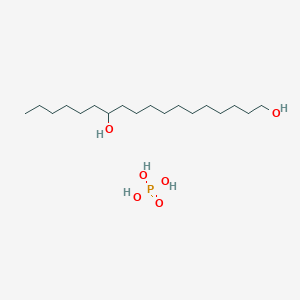
Barium isononanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium isononanoate is an organometallic compound with the molecular formula C18H34BaO4. It is a barium salt of isononanoic acid, commonly used in various industrial applications due to its unique properties. This compound is known for its role as a lubricant additive, corrosion inhibitor, and stabilizer in different chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Barium isononanoate can be synthesized through the reaction of barium hydroxide with isononanoic acid. The reaction typically occurs in an organic solvent such as toluene or xylene, under reflux conditions. The general reaction is as follows:
Ba(OH)2+2C9H19COOH→Ba(C9H19COO)2+2H2O
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of barium hydroxide to a heated solution of isononanoic acid. The mixture is stirred vigorously to ensure complete reaction. The product is then purified through filtration and solvent evaporation to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. This can lead to the formation of barium carbonate and other oxidation products.
Reduction: The compound is relatively stable and does not readily undergo reduction under normal conditions.
Substitution: this compound can participate in substitution reactions where the isononanoate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation: Barium carbonate, carbon dioxide.
Substitution: Various barium salts depending on the substituent introduced.
Scientific Research Applications
Barium isononanoate has a wide range of applications in scientific research and industry:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological assays and as a stabilizer for biological samples.
Medicine: Explored for its role in drug delivery systems and as a contrast agent in medical imaging.
Industry: Commonly used as a lubricant additive to enhance the performance and longevity of mechanical systems. It also serves as a corrosion inhibitor in various industrial processes.
Mechanism of Action
The mechanism by which barium isononanoate exerts its effects is primarily through its interaction with metal surfaces. As a corrosion inhibitor, it forms a protective layer on the metal surface, preventing oxidation and degradation. In biological systems, it may interact with cellular membranes and proteins, stabilizing them and preventing denaturation.
Comparison with Similar Compounds
Barium sulfate: Used as a contrast agent in medical imaging.
Barium carbonate: Used in ceramics and glass manufacturing.
Isononyl isononanoate: Used as an emollient in cosmetic formulations.
Uniqueness: Barium isononanoate is unique due to its dual role as both a lubricant additive and a corrosion inhibitor. Unlike barium sulfate, which is primarily used in medical imaging, this compound has broader industrial applications. Its ability to form stable complexes with metal surfaces makes it particularly valuable in preventing corrosion and enhancing the performance of mechanical systems.
Properties
CAS No. |
84681-75-4 |
|---|---|
Molecular Formula |
C18H34BaO4 |
Molecular Weight |
451.8 g/mol |
IUPAC Name |
barium(2+);7-methyloctanoate |
InChI |
InChI=1S/2C9H18O2.Ba/c2*1-8(2)6-4-3-5-7-9(10)11;/h2*8H,3-7H2,1-2H3,(H,10,11);/q;;+2/p-2 |
InChI Key |
GHHJEMGOISKOBP-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[5H-[1]benzopyrano[2,3-c]pyridine-5,3'(2'H)-[1,4]oxazepin]-5'-amine, 7-(2-fluoro-3-pyridinyl)-3-(2-fluoro-4-pyridinyl)-6',7'-dihydro-, (3'S)-](/img/structure/B12642823.png)
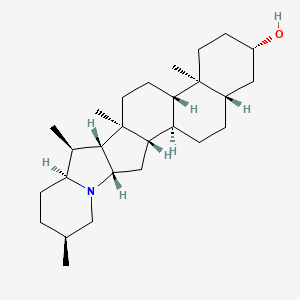
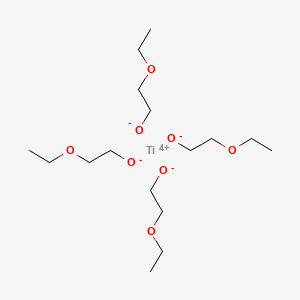
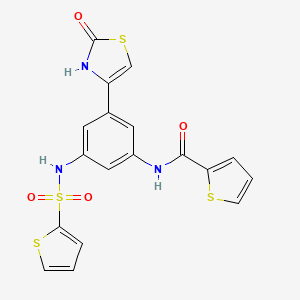
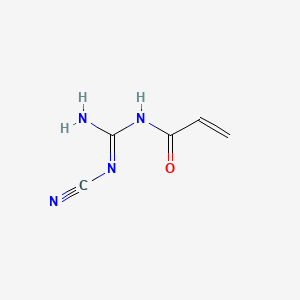
![Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-](/img/structure/B12642846.png)
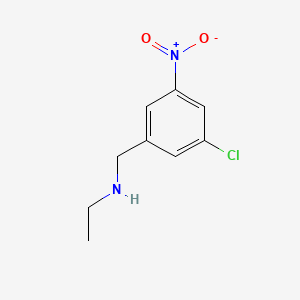
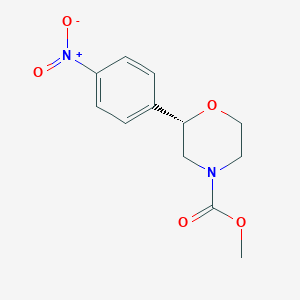
![(4R)-2-[6-(Decyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12642864.png)

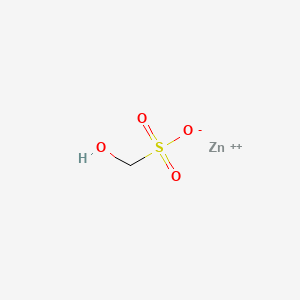
![2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-3-(2,5-dimethyl-4-thiazolyl)-4-hydroxy-](/img/structure/B12642877.png)
